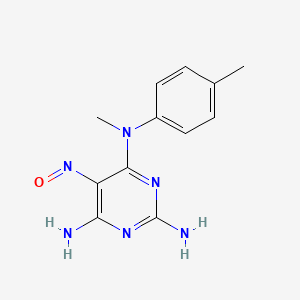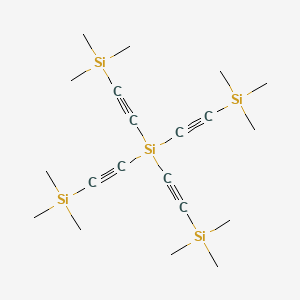
Tetrakis(trimethylsilylethynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(trimethylsilylethynyl)silane is an organosilicon compound with the molecular formula C12H36Si5. It is a colorless, sublimable solid with a high melting point. The molecule has tetrahedral symmetry and is notable for having silicon bonded to four other silicon atoms, similar to elemental silicon .
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(trimethylsilylethynyl)silane is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilanes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining the consistency and quality of the compound .
化学反应分析
Types of Reactions
Tetrakis(trimethylsilylethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and other silicon oxides.
Reduction: Silicon hydrides such as tris(trimethylsilyl)silane.
Substitution: Various substituted silanes depending on the substituent introduced.
科学研究应用
Tetrakis(trimethylsilylethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicon-based polymers and as a precursor for the deposition of silicon-containing films
作用机制
The mechanism by which tetrakis(trimethylsilylethynyl)silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can be cleaved under specific conditions, allowing the silicon atoms to form bonds with other elements or compounds. This reactivity makes it a versatile reagent in chemical synthesis .
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Tetrakis(trimethylsilyloxy)silane: Used in similar applications but has different functional groups attached to the silicon atoms
Uniqueness
Tetrakis(trimethylsilylethynyl)silane is unique due to its tetrahedral symmetry and the presence of four silicon atoms bonded to a central silicon atom. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
属性
分子式 |
C20H36Si5 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
tetrakis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C20H36Si5/c1-21(2,3)13-17-25(18-14-22(4,5)6,19-15-23(7,8)9)20-16-24(10,11)12/h1-12H3 |
InChI 键 |
FXYVWQSQXBWQDE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#C[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)
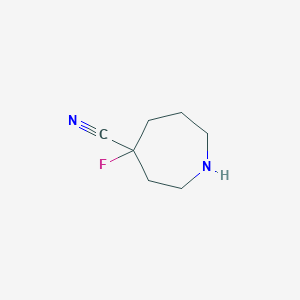
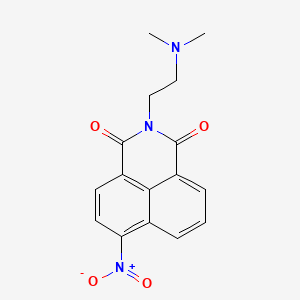
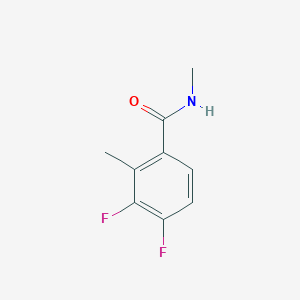
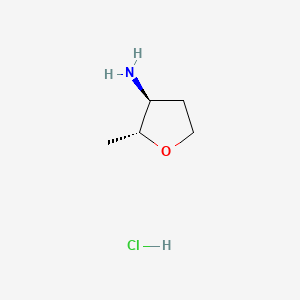
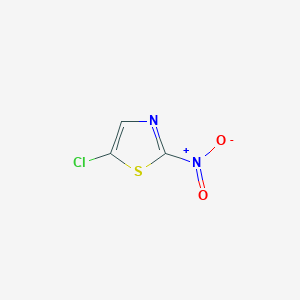
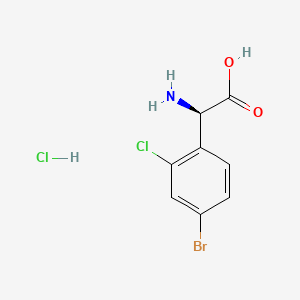
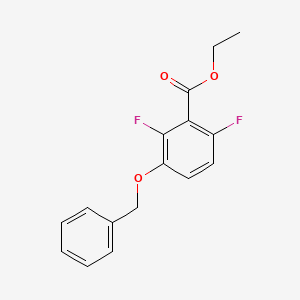
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)


![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)

